1-Oxa-5,9-diazaspiro[5.5]undecane
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Overview
Description
1-Oxa-5,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes an oxygen atom and two nitrogen atoms within a spiro-fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-5,9-diazaspiro[5.5]undecane can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods: The industrial production of this compound typically involves multi-step synthetic routes. For example, the olefin metathesis reaction using a Grubbs catalyst is a known method, although it is complex and expensive to reproduce . Optimization of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-5,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or amines .
Scientific Research Applications
1-Oxa-5,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Oxa-5,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with different biological activities.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic frameworks but contain different heteroatoms.
1-Oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with dual receptor activity.
Uniqueness: 1-Oxa-5,9-diazaspiro[55]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-oxa-5,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H16N2O/c1-4-10-8(11-7-1)2-5-9-6-3-8/h9-10H,1-7H2 |
InChI Key |
BFFDXYMKUVXAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCNCC2)OC1 |
Origin of Product |
United States |
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